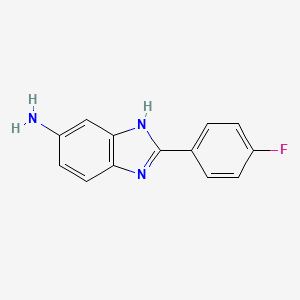

2-(4-fluorophenyl)-1H-benzimidazol-5-amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antitumor Properties and Mechanism of Action

The antitumor properties of structurally related benzothiazole compounds, with a focus on their selective, potent in vitro and in vivo activities, highlight the potential relevance of 2-(4-fluorophenyl)-1H-benzimidazol-5-amine in cancer research. These compounds, including derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, are investigated for their mechanisms of action, which involve biotransformation by cytochrome P450 1A1 to active metabolites. Modifications, such as isosteric replacement with fluorine, and amino acid conjugation to improve water solubility and drug lipophilicity, have been explored to enhance their therapeutic profiles. This has led to significant growth inhibition of breast and ovarian tumor xenografts in preclinical models, with manageable side effects, suggesting potential clinical utility in cancer treatment (Bradshaw et al., 2002).

Synthesis Techniques

Efficient synthesis methods for benzimidazole derivatives have been developed, demonstrating the versatility of 2-(4-fluorophenyl)-1H-benzimidazol-5-amine in chemical synthesis. A mild and efficient one-pot synthesis of N-substituted benzimidazole derivatives highlights the chemical reactivity and potential for generating diverse compounds with varying biological activities. This approach provides a straightforward pathway to synthesize these compounds in moderate to very good yields, expanding the chemical space for further pharmacological exploration (Kurhade et al., 2016).

Pharmacological Screening for Antihypertensive Activity

Benzimidazole derivatives, including those structurally related to 2-(4-fluorophenyl)-1H-benzimidazol-5-amine, have been synthesized and screened for antihypertensive activity. This research demonstrates the potential of these compounds in developing new therapeutic agents for hypertension. By modifying structural components and introducing different functional groups, researchers have been able to evaluate the antihypertensive efficacy of these compounds, offering insights into their pharmacological properties and mechanisms of action (Sharma et al., 2010).

Solid-phase Synthesis and Drug Discovery Applications

Solid-phase synthesis techniques involving 2-(4-fluorophenyl)-1H-benzimidazol-5-amine related compounds have been utilized to streamline the production of benzimidazole derivatives. This approach facilitates the rapid generation of libraries of compounds for drug discovery efforts, showcasing the utility of benzimidazole frameworks in medicinal chemistry. The ability to efficiently synthesize and modify these compounds on solid supports accelerates the identification of potential drug candidates with desired biological activities (Acharya et al., 2002).

Direcciones Futuras

The future directions for the study of “2-(4-fluorophenyl)-1H-benzimidazol-5-amine” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be explored .

Mecanismo De Acción

Target of Action

For instance, a compound with a similar structure, 2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide, has been reported to target Macrophage metalloelastase . Another compound, 4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine, targets Mitogen-activated protein kinase 14 and Mitogen-activated protein kinase 1 .

Biochemical Pathways

A related compound, 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid, has been reported to act as a triple-acting pparα, -γ, and -δ agonist, indicating that it might affect lipid metabolism and glucose homeostasis .

Pharmacokinetics

A study on a similar compound, novel series of 2-(4-fluorophenyl) imidazol-5-ones, reported that these compounds showed improved kinetic solubilities and were metabolically stable in vitro .

Action Environment

A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2h)-one, reported that it acted as a corrosion inhibitor in an acidic environment .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMELUAJRVWGKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-1H-benzimidazol-5-amine | |

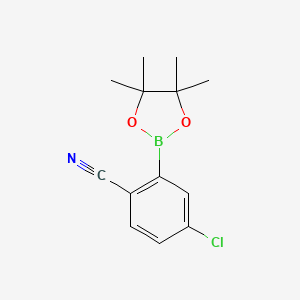

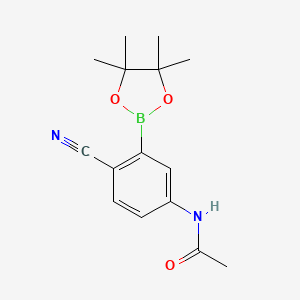

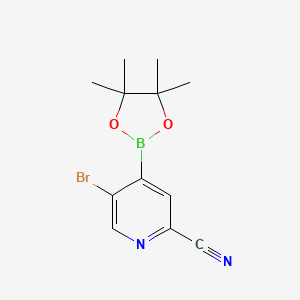

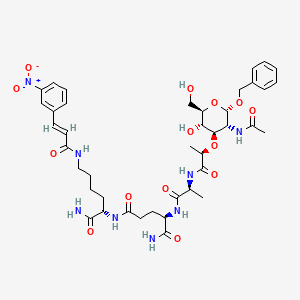

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

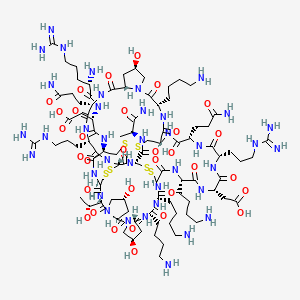

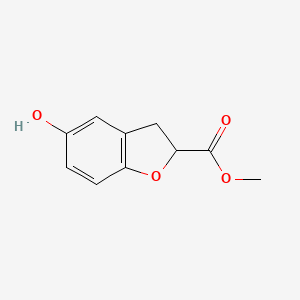

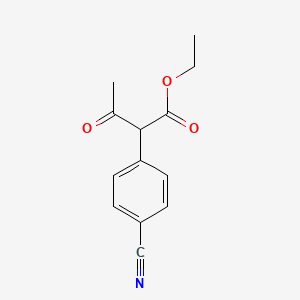

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B3290250.png)

![N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B3290254.png)

![3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290255.png)

![4-methoxy-3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290271.png)

![4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290272.png)

![Bis({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3290297.png)

![5-{[(2,6-Dichloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3290305.png)